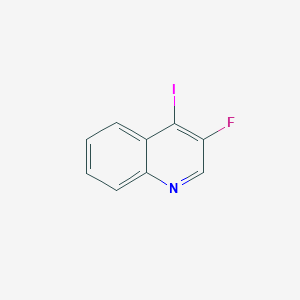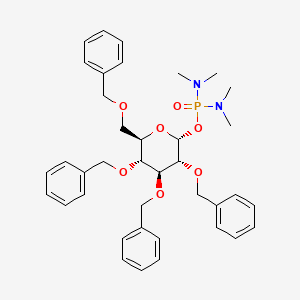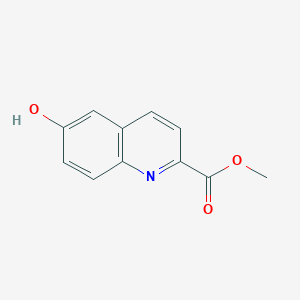
6-羟基喹啉-2-羧酸甲酯
描述
Methyl 6-hydroxyquinoline-2-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound of interest, while not directly synthesized or analyzed in the provided papers, is structurally related to the various quinoline derivatives discussed in the research.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was achieved through a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, using a Friedländer condensation reaction catalyzed by KHSO4 under ultrasound irradiation conditions . Similarly, the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was performed by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of methyl 6-hydroxyquinoline-2-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray diffraction analysis, NMR, and elemental analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . The crystal structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was also determined and found to be stabilized through intermolecular hydrogen bonds . These studies highlight the importance of such techniques in elucidating the molecular structure of quinoline derivatives, which would be applicable to methyl 6-hydroxyquinoline-2-carboxylate as well.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and spectral data, are crucial for their characterization and potential application. The papers describe various properties of the synthesized compounds, including their melting points and spectral data . For example, the IR and UV/Vis spectra of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate were described, and the presence of a strong intramolecular hydrogen bond was shown . These properties are indicative of the behavior of quinoline derivatives in different environments and can be used to predict the properties of methyl 6-hydroxyquinoline-2-carboxylate.
科学研究应用
药物化学
喹啉结构单元,例如在6-羟基喹啉-2-羧酸甲酯中发现的,由于其在药物和工业化学中的各种应用,在几种药理活性杂环化合物中至关重要 .
抗癌活性
喹啉衍生物在抗癌治疗中显示出潜力 . 它们的独特化学结构使它们能够以抑制生长或触发细胞死亡的方式与癌细胞相互作用。
抗氧化活性
基于喹啉的化合物已显示出抗氧化特性 . 抗氧化剂是可以预防或减缓由自由基引起的细胞损伤的物质,自由基是机体对环境和其他压力反应时产生的不稳定分子。
抗炎活性
还发现喹啉衍生物具有抗炎特性 . 这使得它们在治疗以炎症为特征的疾病(如关节炎或哮喘)中可能有用。
抗疟疾活性
喹啉及其衍生物已被用于治疗疟疾 . 它们可以干扰疟疾寄生虫的生命周期,有助于预防或治疗该疾病。
抗SARS-CoV-2活性
在 COVID-19 大流行的背景下,喹啉衍生物已显示出潜在的抗SARS-CoV-2 活性 . 这表明它们可用于开发针对该疾病的治疗方法。
抗结核活性
已合成基于喹啉的化合物并检查了它们的抗结核活性 . 结核病是结核分枝杆菌感染,被认为是传染病死亡的主要原因。
安全和危害
未来方向
The future directions for “Methyl 6-hydroxyquinoline-2-carboxylate” could involve further exploration of its synthesis methods, potential applications in medicinal chemistry, and its physical and chemical properties. The societal expectations for chemists to produce greener and more sustainable chemical processes could also influence future research .
作用机制
Target of Action
Methyl 6-hydroxyquinoline-2-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins, contributing to their broad spectrum of biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of protein-protein interactions . The specific mode of action would depend on the particular target and the structural features of the quinoline derivative.
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, including those involved in cellular signaling, metabolism, and gene expression . The impact on these pathways can lead to a range of downstream effects, contributing to the compound’s biological activity.
Result of Action
Quinoline derivatives can exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action . These effects can include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 6-hydroxyquinoline-2-carboxylate. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other drugs, the individual’s metabolic state, and genetic factors .
生化分析
Biochemical Properties
Methyl 6-hydroxyquinoline-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, methyl 6-hydroxyquinoline-2-carboxylate can chelate metal ions, which is essential in preventing metal-catalyzed oxidative reactions .
Cellular Effects
Methyl 6-hydroxyquinoline-2-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, methyl 6-hydroxyquinoline-2-carboxylate can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant genes and downregulate pro-inflammatory cytokines . These effects are beneficial in protecting cells from oxidative damage and reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of methyl 6-hydroxyquinoline-2-carboxylate involves its ability to bind to specific biomolecules and modulate their activity. It can inhibit the activity of certain enzymes, such as those involved in the production of reactive oxygen species . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can activate transcription factors that regulate the expression of antioxidant genes . These molecular interactions are crucial in maintaining cellular homeostasis and protecting cells from oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 6-hydroxyquinoline-2-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that methyl 6-hydroxyquinoline-2-carboxylate can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation . Its efficacy may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of methyl 6-hydroxyquinoline-2-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, leading to imbalances in metal homeostasis.
Metabolic Pathways
Methyl 6-hydroxyquinoline-2-carboxylate is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which convert it into various metabolites . These metabolites can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can influence the activity of enzymes involved in the tricarboxylic acid cycle and glycolysis .
Transport and Distribution
Within cells and tissues, methyl 6-hydroxyquinoline-2-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can localize to specific organelles, such as mitochondria and the endoplasmic reticulum . These interactions are crucial for its biological activity and efficacy.
Subcellular Localization
The subcellular localization of methyl 6-hydroxyquinoline-2-carboxylate is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be targeted to mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . Additionally, methyl 6-hydroxyquinoline-2-carboxylate can localize to the nucleus, where it can modulate gene expression by interacting with transcription factors .
属性
IUPAC Name |
methyl 6-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJVETNNBYVBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461596 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
429687-75-2 | |
| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)

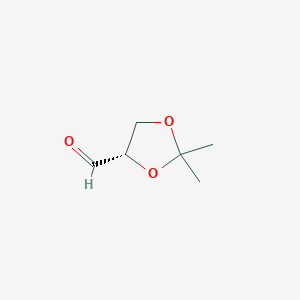
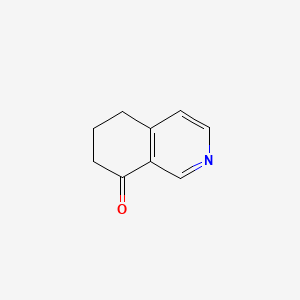
![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
